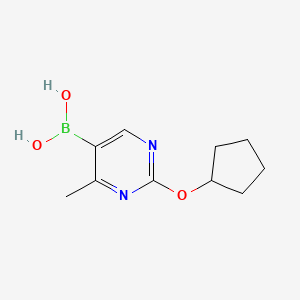![molecular formula C6H9F2NO B15220527 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B15220527.png)
8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings: an oxirane ring and a piperidine ring. The presence of fluorine atoms adds to its chemical stability and reactivity, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane typically involves the annulation of cyclopentane and oxirane rings. One common method includes the reaction of a cyclopentane derivative with an oxirane precursor under basic conditions. The reaction is often facilitated by the presence of a fluoride source, such as potassium fluoride, which promotes the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, making it a potent inhibitor. The spirocyclic structure also contributes to its stability and reactivity, allowing it to interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
- 8-oxa-2-azaspiro[4.5]decane
- 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane
Uniqueness
8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane is unique due to the presence of two fluorine atoms at the spiro junction, which significantly enhances its chemical stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H9F2NO |
|---|---|
Molecular Weight |
149.14 g/mol |
IUPAC Name |
8,8-difluoro-5-oxa-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C6H9F2NO/c7-6(8)1-2-10-5(6)3-9-4-5/h9H,1-4H2 |
InChI Key |
UYDCENXAYDWBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1(F)F)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


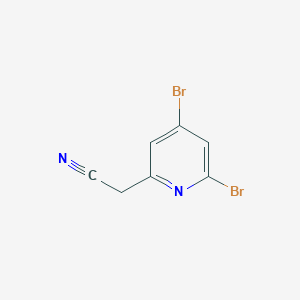
![Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B15220452.png)
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B15220457.png)
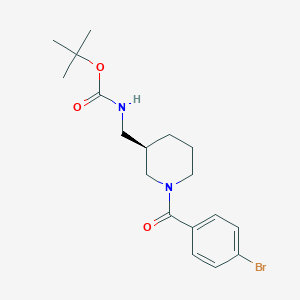
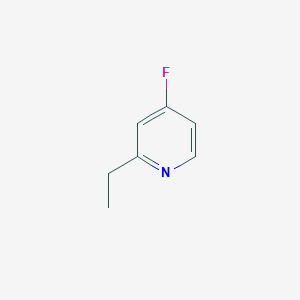
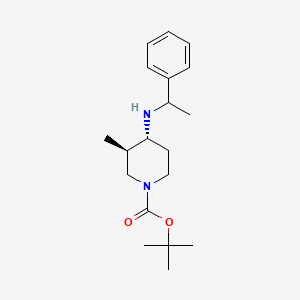

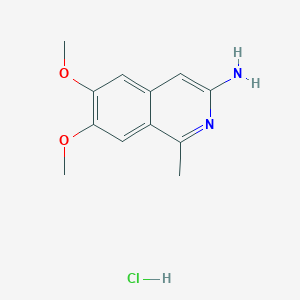
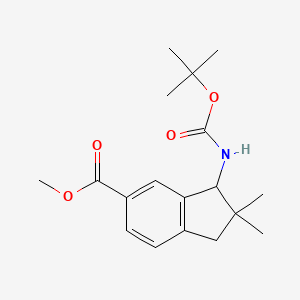
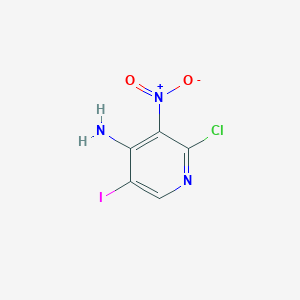

![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)
![3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15220534.png)
